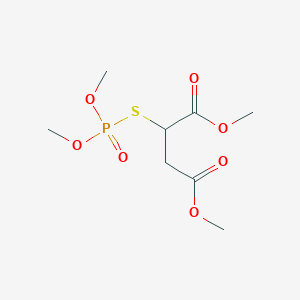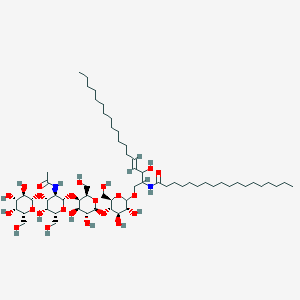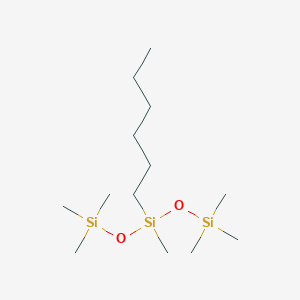
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate is a chemical compound known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes both phosphorothioate and ester functional groups. It is commonly used as a systemic insecticide and acaricide, effective against a wide range of pests.
Preparation Methods
The synthesis of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and thiols. One common method involves the esterification of phosphorothioic acid with methanol, followed by the introduction of the thiol group through a substitution reaction. Industrial production methods often utilize large-scale reactors and controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate undergoes various chemical reactions, including:
Reduction: It reacts with strong reducing agents such as hydrides, producing highly toxic and flammable phosphine gas.
Substitution: The ester and thiol groups can participate in substitution reactions, forming different derivatives depending on the reagents and conditions used.
Scientific Research Applications
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate has several scientific research applications:
Agriculture: It is widely used as a systemic insecticide and acaricide, protecting crops from various pests.
Chemistry: Researchers study its reactivity and potential as a precursor for synthesizing other organophosphorus compounds.
Medicine: Investigations into its potential effects on biological systems and its use in developing new pharmaceuticals are ongoing.
Industry: It is used in the production of various chemical products, including pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol involves its interaction with biological targets, leading to the inhibition of essential enzymes in pests. This inhibition disrupts normal physiological processes, ultimately resulting in the death of the target organisms. The compound’s effectiveness is attributed to its ability to penetrate plant tissues and provide systemic protection.
Comparison with Similar Compounds
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: This compound also acts as a systemic insecticide and acaricide but differs in its specific structure and reactivity.
Vamidothion: A compound with similar applications but distinct structural features and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organophosphorus chemistry in various fields.
Properties
CAS No. |
1795-58-0 |
|---|---|
Molecular Formula |
C8H15O7PS |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C8H15O7PS/c1-12-7(9)5-6(8(10)13-2)17-16(11,14-3)15-4/h6H,5H2,1-4H3 |
InChI Key |
ZHVVLAPWOXUPHN-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
Canonical SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)


![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)


